
2-(2-Nitrobenzylamino)acetonitrile
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Overview
Description
2-(2-Nitrobenzylamino)acetonitrile is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several important reactions:
- Cyanomethylation : 2-(2-Nitrobenzylamino)acetonitrile can act as a cyanomethylating agent, facilitating the introduction of cyano groups into organic molecules. This is particularly useful in synthesizing nitriles from aldehydes or ketones under metal-catalyzed conditions .
- Ugi Reaction : The compound is utilized in Ugi multi-component reactions, which are valuable for generating diverse libraries of compounds with potential biological activity. The presence of the nitro group enhances the electrophilicity of the nitrogen atom, making it a suitable candidate for these reactions .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising pharmacological properties:
- Anticancer Activity : Studies have shown that compounds containing the nitrobenzyl moiety demonstrate significant cytotoxic effects against various cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structural features contribute to its antimicrobial activity, making it a candidate for developing new antibiotics. Research has highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies illustrate the practical applications of this compound:
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C9H9N3O2/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14/h1-4,11H,6-7H2 |
InChI Key |
GNHYCSVAUGUQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.